molecular formula C18H28FN3O3S B2401838 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide CAS No. 897618-44-9

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2401838
CAS No.: 897618-44-9
M. Wt: 385.5
InChI Key: GCNBPYDSZAWLJH-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research domains.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzamide derivatives characterized by a complex structure that includes a sulfonyl group and a piperazine ring, which are known to enhance pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H21F2N3O4SC_{18}H_{21}F_{2}N_{3}O_{4}S, with a molecular weight of 365.44 g/mol. The presence of the fluoro group , sulfonyl group , and piperazine ring suggests significant interactions with various biological targets.

Property Value
Molecular FormulaC18H21F2N3O4S
Molecular Weight365.44 g/mol
Purity98%

Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to inhibit the activity of tyrosinase (TYR), an enzyme critical in melanin production, making it a candidate for treating hyperpigmentation disorders.

Tyrosinase Inhibition

A study highlighted the competitive inhibition properties of compounds related to this piperazine derivative. For instance, derivatives with similar structural features demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy:

  • Compound 26 : IC50 = 0.18 μM (100-fold more active than kojic acid, IC50 = 17.76 μM) .

This competitive inhibition occurs as the compound occupies the active site of TYR, preventing substrate binding and thus reducing melanin synthesis.

Case Studies

  • Antimelanogenic Effects : The compound has been evaluated for its antimelanogenic effects on B16F10 melanoma cells. Results indicated that it effectively reduced melanin production without cytotoxicity, making it a promising candidate for cosmetic applications .
  • Binding Affinity Studies : Docking analyses have shown that the compound binds effectively to the active site of TYR, confirming its role as a competitive inhibitor. This binding affinity is attributed to the structural components that enhance solubility and receptor interaction .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features IC50 (μM) Unique Attributes
4-Fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide)Lacks sulfonyl groupN/ADifferent pharmacological profile
4-Fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide)Contains methoxynaphthalene groupN/AVariability in receptor interaction
4-Fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide)Chlorine substitution instead of fluorineN/APotentially altered biological activity

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN3O3S/c1-18(2,3)14-17(23)20-8-13-26(24,25)22-11-9-21(10-12-22)16-6-4-15(19)5-7-16/h4-7H,8-14H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNBPYDSZAWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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